7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O4. It is a natural product found in the bile of mammals and plays a crucial role in the digestion and absorption of lipids. This compound is also known for its involvement in various biological processes, including the regulation of cholesterol levels in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid typically involves the hydroxylation of cholic acid at specific positions. One common method includes the use of microbial biotransformation, where specific strains of bacteria or fungi are employed to introduce hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often relies on the extraction and purification from natural sources, such as bovine bile. The process involves several steps, including extraction, crystallization, and chromatographic purification to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-keto and 12-keto derivatives.
Reduction: Formation of 7alpha,12alpha-dihydroxy derivatives.
Substitution: Formation of 7-chloro and 12-bromo derivatives.
Wissenschaftliche Forschungsanwendungen
7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.
Biology: Studied for its role in lipid metabolism and its effects on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Wirkmechanismus
The compound exerts its effects primarily through its interaction with bile acid receptors, such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These receptors play a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of these receptors leads to the modulation of various signaling pathways involved in cholesterol and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholic Acid: A primary bile acid with hydroxyl groups at positions 3alpha, 7alpha, and 12alpha.
Chenodeoxycholic Acid: A bile acid with hydroxyl groups at positions 3alpha and 7alpha.
Deoxycholic Acid: A secondary bile acid with hydroxyl groups at positions 3alpha and 12alpha.
Uniqueness
7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is unique due to its specific hydroxylation pattern at positions 7beta and 12alpha. This distinct structure imparts unique biological properties and makes it a valuable compound for studying bile acid metabolism and its related physiological effects .
Eigenschaften
CAS-Nummer |
84413-81-0 |
---|---|
Molekularformel |
C24H40O4 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
(4R)-4-[(5S,7S,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1 |
InChI-Schlüssel |
ZHCAAZIHTDCFJX-BJMHMCHXSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.